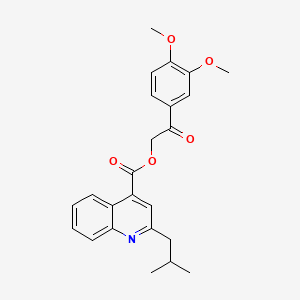

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate

Descripción

The compound 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate features a quinoline-4-carboxylate core substituted with a 2-(2-methylpropyl) group and an esterified 2-(3,4-dimethoxyphenyl)-2-oxoethyl moiety. This article focuses on substituent effects, synthesis strategies, and physicochemical properties relative to similar quinoline derivatives and related heterocycles.

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFYCHULRCGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.

- Molecular Formula : C24H25NO5

- Molecular Weight : 407.5 g/mol

- CAS Number : 946201-38-3

Synthesis

The synthesis of quinoline derivatives such as this compound typically involves multi-step organic reactions including condensation and cyclization processes. These methods are crucial for obtaining high yields and purity, which are essential for biological testing.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its antiproliferative effects on various cancer cell lines:

-

Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- PC-3 (prostate cancer)

- MCF-7 (breast cancer)

- MRC-5 (human fetal lung fibroblast)

-

In Vitro Studies :

The growth-inhibitory potency of the compound was assessed using the MTS assay. The results indicated a concentration-dependent decrease in cell viability across the tested lines.At a concentration of 10 µM, cell viability in MDA-MB-231 cells dropped below 47% with exposure to compounds such as 3a and 5a. Increasing the concentration to 25 µM resulted in further reductions in cell survival rates, highlighting the bioactivity potential of these compounds .Compound GI50 (µM) Cell Line 3a 48 PC-3 3b 28 PC-3 3c 37 PC-3 3e 38 PC-3

The mechanism behind the anticancer effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle progression. The degradation of CDK4 was observed following treatment with selected quinoline derivatives, indicating a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is influenced by their structural features. Modifications to the quinoline core and substituents on the phenyl ring significantly affect their potency. For instance:

- Dimethoxy Substituents : Enhance lipophilicity and may improve cellular uptake.

- Alkyl Side Chains : Influence binding affinity to target proteins.

Research indicates that optimal substitutions can lead to compounds with improved selectivity and reduced cytotoxicity towards normal cells, as evidenced by minimal effects on MRC-5 cells at tested concentrations .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound’s structure combines a quinoline-4-carboxylate backbone with two distinct substituents:

- 2-(3,4-Dimethoxyphenyl)-2-oxoethyl ester: Enhances polarity and electron-donating capacity via methoxy groups, improving solubility compared to non-polar analogs.

Key Analogues and Their Properties:

Substituent Impact Analysis:

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in the target compound and compound 4k) enhance solubility and electronic density, favoring interactions in polar environments.

- Steric Effects :

- The 2-(2-methylpropyl) group in the target compound may reduce conformational flexibility compared to smaller substituents like hydroxy () or phenyl (), impacting molecular packing and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.